N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves the condensation of thiophene derivatives with cyclopropanesulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often require specific catalysts and conditions, such as the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with biological macromolecules, influencing their function and activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is unique due to its specific combination of a thiophene ring system with a cyclopropanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiophene rings : Known for their biological activity.
- Cyclopropanesulfonamide : This moiety enhances the compound's interaction with biological targets.
Anti-inflammatory Properties
Thiophene derivatives have been documented to exhibit anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to inhibit key inflammatory mediators.
- Mechanism of Action :
- Case Study : A study on thiophene-based compounds demonstrated that one such derivative reduced inflammation by over 63% when administered at a dose of 20 mg/kg in vivo .
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored extensively:
- Cytotoxicity Assays :
- The synthesized thiophene compounds were tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for some compounds were comparable to standard drugs like Sorafenib, indicating significant cytotoxic activity .
- A summary of cytotoxic activities is presented in Table 1.
Compound | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |
---|---|---|
4a | 66 ± 1.20 | 50 ± 0.47 |
4b | 54 ± 0.25 | 50 ± 0.53 |
6b | 100 ± 2.00 | 100 ± 1.10 |
8b | 73 ± 1.50 | 82 ± 0.58 |
... | ... | ... |
- Mechanism of Action :
Pharmacokinetics and Stability
Research indicates that modifications in the chemical structure can significantly affect metabolic stability. For example, certain derivatives showed improved stability in human liver microsomes, which is crucial for therapeutic efficacy .
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S3/c15-13(9-5-6-18-8-9)12-4-1-10(19-12)7-14-20(16,17)11-2-3-11/h1,4-6,8,11,14H,2-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOAGNHNLHTECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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